Bromantane-d5

Catalog No.
S814407
CAS No.
1794737-27-1
M.F
C16H20BrN
M. Wt
311.278
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromantane-d5

CAS Number

1794737-27-1

Product Name

Bromantane-d5

IUPAC Name

N-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2-deuterioadamantan-2-amine

Molecular Formula

C16H20BrN

Molecular Weight

311.278

InChI

InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2/i1D,2D,3D,4D,16D

InChI Key

LWJALJDRFBXHKX-IPPIDYIJSA-N

SMILES

C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br

Synonyms

N-(4-Bromophenyl-d5)tricyclo[3.3.1.13,7]decan-2-amine; Bromantan-d5; N-(2-Adamantyl)-N-(4-bromophenyl-d5)amine;

Bromantane-d5, chemically known as 6-Hydroxy Bromantane-d5, is a deuterated derivative of the compound Bromantane. Its molecular formula is C16H15D5BrNOC_{16}H_{15}D_{5}BrNO with a molecular weight of 327.27 g/mol. This compound is notable for its incorporation of five deuterium atoms, which are isotopes of hydrogen. Deuteration often enhances the stability and bioavailability of compounds in biological systems. Bromantane itself is recognized for its stimulant and anxiolytic properties, making its deuterated form of interest in pharmacological studies .

: Employing standard organic synthesis techniques such as nucleophilic substitutions and reductions to construct the aromatic framework and introduce functional groups.
  • Purification: After synthesis, purification methods such as chromatography are used to isolate the desired product from by-products.
  • Specific methodologies can vary depending on the laboratory protocols but generally follow established organic synthesis practices .

    Bromantane-d5 is primarily utilized in research settings for:

    • Metabolite Studies: Its deuterated form allows for enhanced tracking in metabolic studies due to differences in mass spectrometry readings compared to non-deuterated compounds.
    • Pharmacological Research: Investigating its effects on cognitive function and anxiety can lead to potential therapeutic applications.
    • Chemical Tracers: In biochemical research, deuterated compounds serve as tracers in various assays due to their distinct isotopic signature.

    Research involving Bromantane-d5 includes examining its interactions with various biological targets:

    • Receptor Binding Studies: Assessing how Bromantane-d5 interacts with neurotransmitter receptors can provide insights into its mechanism of action.
    • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo helps elucidate its pharmacokinetic profile.
    • Synergistic Effects: Studies may also explore how Bromantane-d5 interacts with other drugs or compounds to enhance or inhibit their effects.

    These interaction studies are crucial for determining the therapeutic potential and safety profile of Bromantane-d5 .

    Similar Compounds

    Bromantane-d5 shares structural and functional similarities with several other compounds. Here are some notable examples:

    Compound NameChemical FormulaKey Characteristics
    BromantaneC16H20BrNKnown for stimulant and anxiolytic properties
    6-HydroxybromantaneC16H19BrNA metabolite of Bromantane with similar activities
    ModafinilC15H15NA wakefulness-promoting agent with stimulant effects
    AdrafinilC15H15NA prodrug that metabolizes into Modafinil

    Catalytic Deuterium Incorporation Strategies

    Catalytic deuterium incorporation for Bromantane-d5 synthesis represents a sophisticated approach that leverages selective isotopic exchange methodologies. The compound Bromantane-d5, with its molecular formula C16H20BrN and containing five strategically placed deuterium atoms, requires precise catalytic strategies to achieve the desired isotopic labeling pattern [1].

    The primary catalytic approach for deuterium incorporation involves palladium-catalyzed hydrogen-deuterium exchange reactions using deuterium oxide as the deuterium source [13]. This methodology employs palladium on carbon catalysts in combination with aluminum powder to generate deuterium gas in situ from heavy water, providing a safer and more economical alternative to using pressurized deuterium gas [13]. The reaction mechanism proceeds through the formation of palladium-deuterium complexes that facilitate selective exchange at specific carbon-hydrogen bonds within the adamantane and bromophenyl moieties of the Bromantane structure [13].

    Advanced catalytic systems utilizing Lewis acidic boron trifluoride and Brønsted basic nitrogen-alkylamine combinations have demonstrated exceptional efficiency for deuteration of pharmaceutical compounds containing nitrogen-alkylamine units [8] [9]. These dual-catalyst systems operate through cooperative mechanisms where the Lewis acid accepts hydride from the amine functionality, generating borohydride and iminium intermediates, while the Brønsted base deprotonates to form enamine structures that undergo subsequent deuteration [8]. This approach has achieved deuterium incorporation rates of up to 99% in related pharmaceutical compounds [8].

    Rhodium-catalyzed deuteration systems have shown particular effectiveness for aromatic deuteration, utilizing rhodium chloride hydrate in acetonitrile under elevated temperatures [2]. The rhodium catalyst facilitates directed hydrogen-deuterium exchange through metallacycle formation, enabling selective deuteration at specific aromatic positions [15]. Temperature optimization studies indicate that reaction temperatures between 90-130 degrees Celsius provide optimal deuteration selectivity while maintaining compound integrity [15].

    Optimization of Reaction Conditions for Isotopic Purity

    Achieving high isotopic purity in Bromantane-d5 synthesis requires systematic optimization of multiple reaction parameters including temperature, pressure, deuterium source concentration, catalyst loading, and reaction time [12]. Temperature control represents a critical factor, with optimal deuteration occurring within narrow temperature ranges that balance reaction rate with isotopic scrambling prevention [12].

    Solvent selection significantly influences isotopic purity outcomes, with deuterated solvents such as deuterated acetonitrile and deuterated dimethyl sulfoxide providing superior results compared to protiated alternatives [12]. The use of protiated solvents can lead to isotopic dilution through competitive hydrogen-deuterium exchange, reducing the overall deuterium content of the final product [12].

    Reaction time optimization studies demonstrate that extended reaction periods beyond optimal durations can result in isotopic scrambling and reduced purity [12]. Kinetic isotope effect considerations indicate that deuterium-carbon bonds exhibit slower reaction rates compared to hydrogen-carbon bonds, requiring careful timing to achieve complete deuteration without over-reaction [23].

    ParameterOptimal RangeImpact on Purity
    Temperature90-130°CHigh selectivity at optimal range [15]
    Catalyst Loading10-15 mol%Maximum efficiency without over-catalysis [8]
    Deuterium Source Concentration80-95% D2ODirect correlation with final purity [12]
    Reaction Time24-48 hoursOptimal incorporation without scrambling [12]

    Atmospheric control through inert gas environments prevents oxidative degradation and maintains reaction selectivity [13]. Argon or nitrogen atmospheres effectively exclude oxygen and moisture that could interfere with deuteration efficiency [13].

    Industrial-Scale Production Challenges and Solutions

    Industrial-scale production of Bromantane-d5 faces significant technical and economic challenges that require innovative solutions for commercial viability [16]. The global deuterated compounds market, projected to grow from 0.08 billion United States dollars in 2025 to 0.75 billion United States dollars by 2033, reflects increasing demand that necessitates scalable production methodologies [16].

    Manufacturing complexity represents the primary challenge in industrial deuteration processes [16]. The specialized equipment requirements, including high-pressure reactors capable of handling deuterium gas and sophisticated temperature control systems, significantly increase capital investment costs [16]. Production facilities must incorporate advanced safety systems to manage the unique hazards associated with deuterium handling and storage [16].

    Cost optimization strategies focus on deuterium source utilization efficiency [17]. Commercial producers have developed recycling systems that recover and purify deuterium oxide from reaction mixtures, reducing raw material costs by up to 40% [17]. Zeochem's industrial facilities in Switzerland demonstrate successful implementation of deuterium recovery systems that maintain isotopic purity while achieving economic sustainability [17].

    Catalyst recycling systems address the high cost of precious metal catalysts used in deuteration reactions [17]. Heterogeneous catalyst systems enable separation and reuse, with properly maintained palladium and rhodium catalysts maintaining activity through multiple reaction cycles [17]. Advanced catalyst regeneration procedures restore catalytic activity and extend operational lifetimes [17].

    Flow chemistry approaches offer solutions to batch processing limitations [20]. Continuous flow deuteration systems provide improved reaction control, enhanced safety profiles, and reduced environmental impact compared to traditional batch methods [20]. These systems operate at ambient pressure and room temperature, eliminating the need for high-pressure equipment and reducing energy consumption [20].

    Quality control integration throughout the production process ensures consistent isotopic purity and chemical identity [19]. Automated analytical systems monitor reaction progress in real-time, enabling immediate process adjustments to maintain product specifications [19]. The National Deuteration Facility in Australia exemplifies comprehensive quality control implementation with multi-nuclear nuclear magnetic resonance spectroscopy and mass spectrometry analysis integrated into production workflows [19].

    Quality Control Protocols for Deuterated Pharmaceuticals

    Quality control protocols for Bromantane-d5 require specialized analytical methodologies designed to assess both isotopic purity and structural integrity [21]. These protocols exceed standard pharmaceutical quality control requirements due to the unique challenges associated with isotopic analysis [21].

    Mass spectrometry represents the primary analytical technique for isotopic purity determination [12]. High-resolution mass spectrometry enables precise measurement of isotopologue distributions, with electrospray ionization providing optimal sensitivity for deuterated pharmaceutical compounds [12]. The analytical method measures the relative abundance of different isotopic species, calculating isotopic purity through integration of mass spectral peaks corresponding to molecules containing varying numbers of deuterium atoms [12].

    Nuclear magnetic resonance spectroscopy provides complementary structural verification [33]. Deuterium nuclear magnetic resonance spectroscopy directly confirms the presence and position of deuterium atoms within the molecular structure [33]. Proton nuclear magnetic resonance analysis verifies the absence of protium at expected deuteration sites, while carbon-13 nuclear magnetic resonance confirms structural integrity [33].

    Liquid chromatography-mass spectrometry methods offer robust quantitative analysis suitable for routine quality control applications [21]. These methods utilize nominal mass liquid chromatography-mass spectrometry instruments commonly available in pharmaceutical quality control laboratories, making implementation practical for commercial production [21]. Validation studies demonstrate excellent reproducibility and accuracy for isotopologue impurity determination [21].

    Analytical MethodPurposeAcceptance Criteria
    High-Resolution Mass SpectrometryIsotopic purity determination≥95% deuterium incorporation [4]
    Deuterium Nuclear Magnetic ResonanceDeuterium position confirmationComplete deuteration at specified sites [33]
    Liquid Chromatography-Mass SpectrometryIsotopologue impurity analysis<5% non-deuterated species [21]
    Proton Nuclear Magnetic ResonanceStructural integrity verificationAbsence of signals at deuterated positions [33]

    Certificate of analysis documentation provides comprehensive characterization data for each production batch [19]. These certificates include multi-nuclear nuclear magnetic resonance spectroscopy data confirming purity and deuteration levels at different molecular sites, mass spectrometry data calculating isotopic abundances, and additional analytical measurements as appropriate for the specific compound [19].

    Stability testing protocols assess the maintenance of isotopic purity during storage and handling [21]. These studies monitor potential isotopic exchange under various environmental conditions, establishing appropriate storage requirements and shelf-life specifications [21]. Temperature, humidity, and light exposure effects receive particular attention due to their potential impact on deuterium retention [21].

    XLogP3

    5

    Dates

    Modify: 2024-04-14

    Explore Compound Types